1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride
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Overview
Description
1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride is a synthetic compound with a unique spirocyclic structure. It is characterized by the presence of an oxa (oxygen) and diaza (nitrogen) moiety within its spirocyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure. For instance, the synthesis might involve the reaction of a diaza compound with an oxa-containing precursor under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives .
Scientific Research Applications
1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
- 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride
- N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide
Comparison: Compared to similar compounds, 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride is unique due to its specific spirocyclic structure and the presence of both oxa and diaza moieties.
Properties
Molecular Formula |
C8H13ClN2O3 |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H12N2O3.ClH/c11-7(12)6-4-8(13-10-6)2-1-3-9-5-8;/h9H,1-5H2,(H,11,12);1H |
InChI Key |
LGZYBTUTARNLNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=NO2)C(=O)O)CNC1.Cl |
Origin of Product |
United States |
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